

Spectroscopic Profile of 5-Chloro-2methylaniline: A Technical Guide

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Compound of Interest		
Compound Name:	5-Chloro-2-methylaniline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-methylaniline** (CAS No. 95-79-4), a key intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **5-Chloro-2-methylaniline** is summarized in the following tables, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
6.99	d	H-3
6.64	dd	H-4
6.57	d	H-6
4.80	br s	NH ₂
2.13	S	СНз

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
144.1	C-1
119.8	C-2
130.2	C-3
116.9	C-4
133.8	C-5
114.7	C-6
16.9	CH₃

Infrared (IR) Spectroscopy



Wavenumber (cm⁻¹)	Intensity	Assignment
3475, 3385	Strong	N-H stretch (asymmetric and symmetric)
3050	Medium	Aromatic C-H stretch
2925	Medium	Aliphatic C-H stretch (CH₃)
1620	Strong	N-H bend (scissoring)
1500	Strong	Aromatic C=C stretch
810	Strong	C-H out-of-plane bend
700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum[2]

m/z	Relative Intensity (%)	Assignment
141	100	[M]+
143	33	[M+2] ⁺ (due to ³⁷ Cl isotope)
106	85	[M - CI]+
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of **5-Chloro-2-methylaniline** was prepared by dissolving approximately 20 mg of the solid sample in 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The



chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak at 77.16 ppm was used as a reference.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **5-Chloro-2-methylaniline** was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

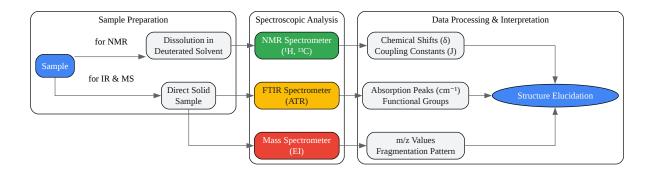
Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source via a direct insertion probe. The sample was ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratios (m/z) and their relative intensities were recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Chloro-2-methylaniline**.





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Caption: General workflow for the spectroscopic analysis of an organic compound.

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References

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- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 PubChem [pubchem.ncbi.nlm.nih.gov]
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